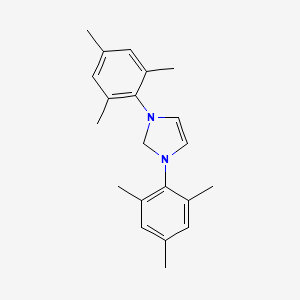

1,3-dimesityl-1H-imidazol-3-ium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTLYZXJMXWXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CN(C=C2)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimesityl-1H-imidazol-3-ium chloride, often abbreviated as IMes·HCl, is a crucial precursor in the field of organometallic chemistry and catalysis. It serves as a stable source for the generation of 1,3-dimesitylimidazol-2-ylidene (IMes), a widely utilized N-heterocyclic carbene (NHC). The sterically demanding mesityl groups of the resulting NHC ligand play a pivotal role in stabilizing metal centers and influencing the catalytic activity and selectivity of a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound chloride, with a focus on detailed experimental protocols and quantitative data.

Chemical Properties and Identification

This compound chloride is an off-white to beige crystalline solid.[1] Its chemical structure consists of a central imidazolium ring substituted with two mesityl (2,4,6-trimethylphenyl) groups at the nitrogen atoms, with a chloride counter-anion.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₅ClN₂ | [1][2] |

| Molecular Weight | 340.90 g/mol | [2] |

| CAS Number | 141556-45-8 | [2] |

| Appearance | Off-white to beige powder/crystal | [1][3] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Spectroscopic Data:

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |

| Imidazolium CH (NCHN) | 10.48 (s, 1H) |

| Imidazolium CH (C=C) | 7.76 (s, 2H) |

| Mesityl m-CH | 6.99 (s, 4H) |

| Mesityl p-CH₃ | 2.32 (s, 6H) |

| Mesityl o-CH₃ | 2.13 (s, 12H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| Mesityl p-C | 141.0 |

| Imidazolium C2 (NCHN) | 138.8 |

| Mesityl o-C | 134.0 |

| Mesityl i-C | 130.6 |

| Mesityl m-CH | 129.7 |

| Imidazolium C4,5 | 124.9 |

| Mesityl p-CH₃ | 21.0 |

| Mesityl o-CH₃ | 17.5 |

Synthesis of this compound Chloride

Several synthetic routes to this compound chloride have been reported. A common and efficient method involves a two-step process: the synthesis of an N,N'-diarylethylenediimine intermediate, followed by cyclization.[5]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N,N'-Dimesitylethylenediimine

This initial step involves the condensation of glyoxal with two equivalents of 2,4,6-trimethylaniline (mesitylamine).

-

Materials:

-

2,4,6-Trimethylaniline

-

Glyoxal (40% aqueous solution)

-

Isopropyl alcohol

-

Deionized water

-

-

Procedure:

-

In a round-bottomed flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in isopropyl alcohol.

-

In a separate flask, dilute the glyoxal solution (1.0 equivalent) with deionized water and isopropyl alcohol.

-

Add the diluted glyoxal solution to the aniline solution.

-

Stir the resulting mixture at room temperature for 24 hours. A bright yellow precipitate will form.[6]

-

Filter the suspension through a Büchner funnel and wash the precipitate with deionized water.

-

Dry the collected solid to obtain N,N'-dimesitylethylenediimine as a bright yellow solid. A typical yield is around 91%.[6]

-

Step 2: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

The cyclization of the diimine intermediate is achieved using paraformaldehyde and a chlorine source, such as chlorotrimethylsilane.

-

Materials:

-

N,N'-Dimesitylethylenediimine (from Step 1)

-

Paraformaldehyde

-

Chlorotrimethylsilane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottomed flask, heat ethyl acetate to 70 °C.

-

Add N,N'-dimesitylethylenediimine (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to the warm solvent.

-

Slowly add a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate dropwise over 45 minutes with vigorous stirring.[7]

-

Continue stirring the suspension at 70 °C for 2 hours.

-

Cool the mixture to room temperature and then store it in a cold room (e.g., 6 °C) overnight to facilitate precipitation.

-

Filter the cold suspension and wash the white precipitate with ethyl acetate and then diethyl ether.

-

Dry the solid to yield pure 1,3-dimesitylimidazolium chloride as a white microcrystalline powder. Typical yields are around 85%.[7]

-

Role as an N-Heterocyclic Carbene (NHC) Precursor

The primary application of this compound chloride is as a precursor to the N-heterocyclic carbene, 1,3-dimesitylimidazol-2-ylidene (IMes). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The deprotonation of the imidazolium salt at the C2 position yields the highly reactive carbene.[8]

General Experimental Protocol for NHC Generation

-

Materials:

-

This compound chloride (IMes·HCl)

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride)

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran, toluene)

-

-

Procedure (performed under an inert atmosphere):

-

Suspend this compound chloride in the anhydrous solvent in a Schlenk flask.

-

Cool the suspension in an ice bath.

-

Slowly add the strong base to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting solution contains the in situ generated N-heterocyclic carbene, which can be used directly in subsequent reactions or isolated, though isolation can be challenging due to its reactivity.

-

Applications in Catalysis

The IMes ligand, derived from this compound chloride, is a key component in several commercially important catalysts, particularly for olefin metathesis. The steric bulk of the mesityl groups enhances the stability of the metal complexes and promotes high catalytic activity.

Notable applications include:

-

Ruthenium-based olefin metathesis catalysts: The IMes ligand is integral to second-generation Grubbs and Hoveyda-Grubbs catalysts, which are widely used in the synthesis of complex organic molecules and polymers.

-

Palladium-catalyzed cross-coupling reactions: IMes-ligated palladium complexes are effective catalysts for Suzuki, Kumada, and other cross-coupling reactions.[1]

-

Organocatalysis: The IMes carbene itself can act as a nucleophilic catalyst in various organic transformations.[1]

Safety and Handling

This compound chloride is considered a hazardous substance.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound chloride is a cornerstone precursor for the synthesis of the sterically demanding and electron-rich N-heterocyclic carbene, IMes. Its well-established synthetic routes and the critical role of its derived carbene in modern catalysis underscore its importance in academic and industrial research. This guide provides the essential technical information for its synthesis, characterization, and safe handling, serving as a valuable resource for professionals in the chemical sciences.

References

- 1. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]

- 2. 1,3-Dimesitylimidazolium Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound Chloride CAS 141556-45-8 Manufacturers [jl-pharms.com]

- 4. chiralen.com [chiralen.com]

- 5. d-nb.info [d-nb.info]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent and efficient synthesis pathway for 1,3-dimesityl-1H-imidazol-3-ium chloride, a crucial precursor for N-heterocyclic carbenes (NHCs) widely utilized in organometallic catalysis and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthesis pathway for enhanced clarity.

Core Synthesis Pathway

The most common and well-established method for the synthesis of this compound chloride (IMes·HCl) is a two-step process. The initial step involves the condensation of two equivalents of 2,4,6-trimethylaniline (mesitylamine) with one equivalent of glyoxal to form the intermediate N,N'-dimesitylethylenediimine. Subsequent cyclization of this diimine with paraformaldehyde in the presence of a chloride source, typically hydrochloric acid, yields the final imidazolium salt.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of the synthesis, including reactant quantities and expected product yields.

Table 1: Synthesis of N,N'-dimesitylethylenediimine

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 2,4,6-Trimethylaniline | 2.0 | 135.21 | 40.56 g |

| Glyoxal (40% aq. soln.) | 1.0 | 58.04 | 21.76 g |

| Product | Molecular Weight ( g/mol ) | Yield | |

| N,N'-dimesitylethylenediimine | 292.43 | ~91% |

Table 2: Synthesis of this compound chloride

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| N,N'-dimesitylethylenediimine | 1.0 | 292.43 | 100 g |

| Paraformaldehyde | 1.5 | 30.03 | 13.35 g |

| HCl (4N in dioxane) | 1.3 | 36.46 | 136.9 mL |

| Product | Molecular Weight ( g/mol ) | Yield | |

| This compound chloride | 340.91 | ~66-85% |

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Step 1: Synthesis of N,N'-dimesitylethylenediimine

-

In a 1 L round-bottom flask, dissolve 2,4,6-trimethylaniline (97 mL, 689 mmol) in methanol (500 mL).[4]

-

To this solution, add a 40 wt % aqueous solution of glyoxal (38.8 mL, 313.5 mmol) and formic acid (1 mL).[4]

-

Stir the resulting mixture at room temperature for approximately 3 hours.[4]

-

A yellow precipitate will form. Collect the solid by filtration and wash it with cold methanol.[4]

-

Dry the precipitate in vacuo to obtain N,N'-dimesitylethylenediimine as a bright yellow solid.[1][4]

Step 2: Synthesis of this compound chloride

-

Charge a 5 L round-bottom flask with the N,N'-dimesitylethylenediimine (100 g, 342 mmol) and ethyl acetate (2000 mL).[3][4]

-

In a separate 500 mL Erlenmeyer flask, prepare a solution of paraformaldehyde (13.35 g, 445 mmol) in 4N HCl in dioxane (136.9 mL, 548 mmol). Stir this solution for 10 minutes.[3][4]

-

Add the paraformaldehyde/HCl solution to the cooled diimine solution.[3][4]

-

A beige precipitate will form. Collect the solid by filtration and dry it.[3][4]

-

For purification, dissolve the crude product in dichloromethane (100 mL) and add sodium bicarbonate (10.0 g). Stir the mixture for 1 hour or until gas evolution ceases.[4]

-

Filter the solution to remove the solids. The product can be precipitated by the addition of diethyl ether, collected by filtration, washed with ether, and dried in vacuo to yield this compound chloride as an off-white powder.[4] A typical yield is around 85%.[2]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway for this compound chloride.

Caption: Two-step synthesis of this compound chloride.

References

The Dawn of a New Era in Catalysis: The Discovery of N-Heterocyclic Carbene Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of stable N-heterocyclic carbenes (NHCs) represents a paradigm shift in our understanding of chemical bonding and reactivity. Once considered transient, highly reactive intermediates, the isolation of crystalline, stable carbenes by Arduengo and coworkers in 1991 opened the door to a new class of compounds that have since become indispensable tools in organometallic chemistry and catalysis. This technical guide provides a comprehensive overview of the seminal discoveries of NHC precursors, detailing the key experimental breakthroughs that enabled their isolation and characterization. We present a historical perspective, detailed experimental protocols for the synthesis of foundational NHC precursors, a compilation of their key quantitative data, and visualizations of the underlying chemical principles.

Historical Perspective: From Fleeting Intermediates to Stable Entities

For decades, carbenes—neutral divalent carbon species—were regarded as textbook examples of reactive intermediates, too fleeting to be isolated. Early work in the 1960s by Wanzlick and his group provided strong evidence for the existence of N-heterocyclic carbenes through the study of "electron-rich olefins," which were proposed to be in equilibrium with their corresponding carbenes. However, all attempts to isolate a free carbene failed, leading to the general consensus that they were inherently unstable.

This dogma was challenged in 1988 with the synthesis of a stable phosphinocarbene by Bertrand and coworkers. This discovery hinted that with the right electronic and steric stabilization, carbenes could indeed be tamed. The definitive breakthrough came in 1991 when Anthony J. Arduengo III and his team reported the synthesis and characterization of the first stable, crystalline N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene.[1][2] This landmark achievement, published in the Journal of the American Chemical Society, fundamentally altered the landscape of carbene chemistry and paved the way for the development of a vast library of NHCs with tailored properties.

The stability of Arduengo's carbene was attributed to a combination of factors:

-

π-Donation: The two nitrogen atoms flanking the carbene center donate electron density into the formally empty p-orbital of the carbene carbon, providing electronic stabilization.

-

σ-Withdrawal: The electronegative nitrogen atoms also inductively withdraw electron density from the carbene carbon in the σ-framework.

-

Steric Shielding: The bulky adamantyl groups on the nitrogen atoms provide a kinetic barrier, sterically protecting the reactive carbene center from dimerization and other decomposition pathways.

Following Arduengo's seminal work, a second general and practical route to imidazol-2-ylidenes was reported by Kuhn and Kratz in 1993.[3][4] Their method involved the reduction of readily available imidazole-2(3H)-thiones, providing an alternative and often high-yielding pathway to these important molecules.

Foundational Synthetic Pathways to NHC Precursors

The discovery and isolation of stable NHCs were underpinned by the development of robust synthetic routes to their precursors, primarily imidazolium salts and imidazole-2(3H)-thiones. These precursors are the gateways to generating the free carbenes.

Arduengo's Deprotonation of Imidazolium Salts

The first isolation of a stable NHC was achieved by the deprotonation of its corresponding imidazolium salt. This method remains one of the most common strategies for generating NHCs.

Caption: Arduengo's synthesis of a stable NHC via deprotonation.

Kuhn and Kratz's Reduction of Imidazole-2(3H)-thiones

An alternative route to imidazol-2-ylidenes involves the reductive desulfurization of imidazole-2(3H)-thiones. This method avoids the use of strong bases and can be advantageous for certain substrates.

Caption: Kuhn and Kratz's two-step synthesis of imidazol-2-ylidenes.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key NHC precursors and the generation of the free carbenes, based on the seminal publications.

Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride (Arduengo's Precursor)

Materials:

-

1-Adamantylamine

-

Glyoxal (40% aqueous solution)

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Methanol

-

Diethyl ether

Procedure:

-

Synthesis of the Diimine: To a solution of 1-adamantylamine (2 equivalents) in methanol, add glyoxal (1 equivalent) dropwise with stirring at room temperature. The reaction mixture is stirred for 24 hours. The resulting white precipitate (the diimine) is collected by filtration, washed with cold methanol, and dried under vacuum.

-

Cyclization and Salt Formation: The diimine (1 equivalent) and paraformaldehyde (1.2 equivalents) are suspended in tetrahydrofuran (THF). The mixture is cooled in an ice bath, and a solution of hydrogen chloride (1.2 equivalents, e.g., from a solution in diethyl ether or as a gas) is added slowly. The reaction is allowed to warm to room temperature and stirred for 48 hours. The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1,3-di(1-adamantyl)imidazolium chloride.

Generation of 1,3-Di(1-adamantyl)imidazol-2-ylidene (Arduengo's Carbene)[1]

Materials:

-

1,3-Di(1-adamantyl)imidazolium chloride

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dimethyl sulfoxide (DMSO), catalytic amount

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a suspension of 1,3-di(1-adamantyl)imidazolium chloride (1 equivalent) and sodium hydride (1.1 equivalents) in anhydrous THF is prepared in a Schlenk flask.

-

A catalytic amount of DMSO (e.g., a few drops) is added to the suspension.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

Upon completion, the reaction mixture is filtered through Celite under an inert atmosphere to remove sodium chloride and any unreacted sodium hydride.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 1,3-di(1-adamantyl)imidazol-2-ylidene as a white to off-white solid.

-

The carbene can be purified by crystallization from a suitable solvent such as hexane or by sublimation under high vacuum.

Synthesis of 1,3-Dialkylimidazole-2(3H)-thiones (Kuhn and Kratz's Precursor)[3][4]

Materials:

-

N,N'-Dialkylthiourea (e.g., N,N'-di-tert-butylthiourea)

-

3-Hydroxy-2-butanone

-

Toluene

Procedure:

-

A solution of the N,N'-dialkylthiourea (1 equivalent) and 3-hydroxy-2-butanone (1.1 equivalents) in toluene is heated at reflux for 24-48 hours with a Dean-Stark trap to remove water.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the 1,3-dialkyl-4,5-dimethylimidazole-2(3H)-thione.

Generation of 1,3-Dialkyl-4,5-dimethylimidazol-2-ylidenes (Kuhn and Kratz's Method)[3][4]

Materials:

-

1,3-Dialkyl-4,5-dimethylimidazole-2(3H)-thione

-

Potassium metal

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere, the 1,3-dialkyl-4,5-dimethylimidazole-2(3H)-thione (1 equivalent) is dissolved in anhydrous THF.

-

Small pieces of potassium metal (2.2 equivalents) are added to the solution.

-

The mixture is heated to reflux and stirred vigorously. The reaction is typically complete within a few hours, as indicated by the consumption of the potassium metal and a color change.

-

The reaction mixture is cooled to room temperature and filtered under an inert atmosphere to remove the potassium sulfide byproduct.

-

The solvent is removed from the filtrate under reduced pressure to yield the 1,3-dialkyl-4,5-dimethylimidazol-2-ylidene as a solid or oil, which can be further purified by distillation or crystallization.

Quantitative Data of Foundational NHCs

The following tables summarize key quantitative data for Arduengo's pioneering stable carbene and a related derivative, providing a basis for comparison and understanding of their structural and spectroscopic properties.

Table 1: Spectroscopic Data for Imidazol-2-ylidenes

| Compound | 13C NMR (Carbene Carbon, δ in ppm) | Solvent | Reference |

| 1,3-Di(1-adamantyl)imidazol-2-ylidene | 218.6 | THF-d8 | [1] |

| 1,3,4,5-Tetramethylimidazol-2-ylidene | 212.1 | C6D6 | [5] |

| 1,3-Di-tert-butylimidazol-2-ylidene | 211.1 | C6D6 | [5] |

Table 2: Selected Crystallographic Data for 1,3-Di(1-adamantyl)imidazol-2-ylidene [1]

| Parameter | Value |

| N-C-N Bond Angle | 101.5 (4)° |

| C-N Bond Length | 1.366 (6) Å |

| C-N Bond Length | 1.371 (6) Å |

| C=C Bond Length | 1.340 (7) Å |

Logical Relationships in NHC Chemistry

The stability and reactivity of N-heterocyclic carbenes are governed by a delicate balance of electronic and steric factors. The following diagram illustrates the key relationships that contribute to the stability of Arduengo-type carbenes.

Caption: Key factors contributing to the stability of N-heterocyclic carbenes.

Conclusion

The discovery of N-heterocyclic carbene precursors and the subsequent isolation of stable, free carbenes have had a profound and lasting impact on chemistry. The pioneering work of Arduengo, building on the early insights of Wanzlick, and the complementary synthetic strategies developed by Kuhn and Kratz, provided the chemical community with a powerful new class of molecules. The detailed experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals seeking to explore and exploit the rich chemistry of NHCs in catalysis, materials science, and drug development. The journey from elusive intermediates to workhorse ligands and organocatalysts is a testament to the power of fundamental research in driving innovation.

References

IMes.HCl: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

IMes.HCl, or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is a white to off-white crystalline solid that serves as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IMes. NHCs have emerged as a significant class of ligands in organometallic chemistry and catalysis, often replacing phosphines in various chemical transformations.[1] This guide provides a detailed overview of the physical and chemical properties of IMes.HCl, its synthesis, and its applications, with a focus on providing practical information for laboratory use.

Physical and Chemical Properties

IMes.HCl is an air-stable solid, which makes it a convenient reagent to handle under standard laboratory conditions. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of IMes.HCl

| Property | Value | References |

| Chemical Name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | [2] |

| Synonyms | IMes.HCl, 1,3-Dimesitylimidazolium chloride | |

| CAS Number | 141556-45-8 | |

| Molecular Formula | C₂₁H₂₅ClN₂ | [2] |

| Molecular Weight | 340.89 g/mol | [2] |

| Appearance | White to light yellow or off-white to beige powder/crystal | |

| Melting Point | >300 °C | |

| Solubility | Partly miscible in water. Soluble in methanol. | |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. |

Table 2: Spectroscopic Data for IMes.HCl

| Spectroscopy | Data | References |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8 | [3] |

Synthesis of IMes.HCl

The synthesis of IMes.HCl is typically achieved through a multi-step process. A common and efficient method involves the initial formation of a diimine intermediate from the condensation of 2,4,6-trimethylaniline and glyoxal, followed by cyclization with paraformaldehyde in the presence of a chloride source.[4][5][6]

Experimental Protocol: Two-Step Synthesis of IMes.HCl

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

-

Dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.

-

Add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid to the solution.

-

Stir the mixture at room temperature. A yellow precipitate will form.

-

After the reaction is complete (typically monitored by TLC), filter the suspension and wash the solid with cold methanol.

-

Dry the resulting yellow solid under vacuum to yield the diimine product.[7]

Step 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes.HCl)

-

Suspend the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) and paraformaldehyde (1.0-1.2 equivalents) in ethyl acetate.[4]

-

Heat the mixture to 70 °C.[4]

-

Add a solution of chlorotrimethylsilane (TMSCl) (1.0 equivalent) in ethyl acetate dropwise to the heated suspension with vigorous stirring.[4]

-

Continue stirring the resulting yellow suspension at 70 °C for 2 hours.[4]

-

Cool the mixture to 10 °C in an ice bath.[4]

-

Filter the suspension and wash the collected solid with ethyl acetate and tert-butyl methyl ether.[4]

-

Dry the solid to a constant weight in an oven at 100 °C to obtain IMes.HCl as a colorless microcrystalline powder.[4]

Synthesis Workflow Diagram

Caption: Synthetic workflow for the two-step preparation of IMes.HCl.

Chemical Reactivity and Applications

IMes.HCl is primarily used as a stable precursor for the generation of the IMes carbene. The deprotonation of IMes.HCl with a strong base yields the free carbene, which can then be used as a ligand in a variety of metal-catalyzed cross-coupling reactions.[1]

Generation of the IMes Carbene

The acidic proton at the C2 position of the imidazolium ring can be removed by a base, such as potassium tert-butoxide, to generate the nucleophilic IMes carbene.

Experimental Protocol: In Situ Generation of IMes for Catalysis

-

In an inert atmosphere glovebox, suspend potassium tert-butoxide (1.0 equivalent) and IMes.HCl (1.05 equivalents) in anhydrous toluene.

-

Stir the suspension at ambient temperature for 30 minutes.

-

The resulting mixture containing the in situ generated IMes carbene can be directly used for subsequent catalytic reactions.

Applications in Catalysis

The IMes ligand, derived from IMes.HCl, has found widespread use in various catalytic systems, including:

-

Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Heck, and Buchwald-Hartwig aminations.

-

Ruthenium-catalyzed olefin metathesis: The IMes ligand is a component of some second-generation Grubbs catalysts.

-

Gold-catalyzed reactions: For various organic transformations.[8]

-

Copper-catalyzed reactions: Including "click chemistry".[9]

The steric bulk and strong σ-donating properties of the IMes ligand contribute to the stability and high catalytic activity of the corresponding metal complexes.[1]

Logical Relationship of IMes.HCl to Catalysis

Caption: The role of IMes.HCl as a precursor in catalysis.

Safety and Handling

IMes.HCl is considered hazardous. It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]

- 2. IMes - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: 1,3-Dimesityl-1H-imidazol-3-ium Chloride

CAS Number: 141556-45-8

Synonyms: IMes·HCl, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

This technical guide provides a comprehensive overview of 1,3-dimesityl-1H-imidazol-3-ium chloride, a key precursor to the N-heterocyclic carbene (NHC) ligand, IMes. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis, catalysis, and drug development.

Core Chemical Data

This compound chloride is a white to off-white crystalline solid. It is a stable salt that serves as a convenient and air-stable precursor for the generation of the IMes carbene, a bulky, electron-rich ligand widely used in organometallic catalysis.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅ClN₂ | [1] |

| Molecular Weight | 340.89 g/mol | [1] |

| Melting Point | >300 °C | [1] |

| Appearance | Off-white to beige powder | [1] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in methanol. Inferences from related compounds suggest solubility in dichloromethane and toluene. | [2] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.73 (s, 1H, NCHN), 7.70 (s, 2H, Imidazole-H), 7.00 (s, 4H, Mesityl-H), 2.33 (s, 6H, p-CH₃), 2.15 (s, 12H, o-CH₃) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.1, 139.2, 134.1, 130.7, 129.8, 124.8, 21.1, 17.6 | [1] |

| Infrared (IR) | The spectrum is available and can be sourced from suppliers like Thermo Fisher Scientific. | [3] |

| Mass Spectrometry | Data not readily available in the searched literature. |

Synthesis and Generation of the N-Heterocyclic Carbene

The synthesis of this compound chloride and the subsequent generation of the IMes carbene are critical procedures for its application in catalysis.

Synthesis of this compound Chloride (IMes·HCl)

A common and efficient method involves a two-step process starting from the condensation of glyoxal with 2,4,6-trimethylaniline (mesitylamine) to form a diimine, followed by cyclization.[4][5]

Experimental Protocol:

Step 1: Synthesis of 1,4-Bis(2,4,6-trimethylphenyl)-1,4-diazabuta-1,3-diene

-

In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.

-

To this solution, add a 40% aqueous solution of glyoxal and a catalytic amount of formic acid.

-

Stir the mixture at room temperature for approximately 3 hours.

-

The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried in vacuo.

Step 2: Cyclization to form this compound Chloride

-

Suspend the diimine from Step 1 and paraformaldehyde in ethyl acetate.

-

Heat the mixture to 70 °C.

-

Slowly add a solution of chlorotrimethylsilane (TMSCl) in ethyl acetate dropwise.

-

Continue stirring at 70 °C for 2 hours.

-

Cool the reaction mixture in an ice bath to facilitate precipitation.

-

Collect the solid product by filtration, wash with ethyl acetate and tert-butyl methyl ether, and dry to yield the final product as a colorless microcrystalline powder.[4]

In-situ Generation of 1,3-Dimesityl-1H-imidazol-2-ylidene (IMes)

The active carbene catalyst is typically generated in-situ by deprotonation of the imidazolium salt with a suitable base.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound chloride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as potassium tert-butoxide or sodium hydride, in THF to the suspension.

-

Allow the mixture to warm to room temperature and stir for a specified period (typically 30 minutes to 2 hours).

-

The resulting solution/suspension contains the free IMes carbene and can be used directly in subsequent catalytic reactions.

Applications in Catalysis

This compound chloride is a cornerstone in modern organometallic catalysis, primarily as the precursor to the IMes ligand. The IMes ligand is a key component in several commercially successful catalysts, most notably the Grubbs' second and third-generation catalysts for olefin metathesis.

The bulky mesityl groups of the IMes ligand provide steric protection to the metal center, enhancing catalyst stability and activity. Its strong σ-donating ability also plays a crucial role in the catalytic cycle.

Olefin Metathesis

The IMes ligand is integral to the Grubbs' second-generation catalyst, which exhibits superior reactivity and functional group tolerance compared to its first-generation counterpart. The generally accepted mechanism for olefin metathesis catalyzed by a Grubbs-type catalyst is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates.

Safety and Handling

This compound chloride is considered hazardous. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere.

-

Incompatible Materials: Strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound chloride is a vital precursor in modern synthetic chemistry, enabling the use of the highly effective IMes N-heterocyclic carbene ligand in a wide range of catalytic applications, most notably in olefin metathesis. Its stability, ease of synthesis, and the versatile reactivity of its derived carbene have solidified its importance in both academic research and industrial processes. This guide provides essential technical information to support its safe and effective use in the laboratory.

References

- 1. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Chloride CAS 141556-45-8 Manufacturers [jl-pharms.com]

- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Solubility Profile of 1,3-Dimesityl-1H-imidazol-3-ium Chloride in Organic Solvents: A Technical Guide

Introduction: 1,3-Dimesityl-1H-imidazol-3-ium chloride, often abbreviated as IMes·HCl, is a crucial precursor to N-heterocyclic carbenes (NHCs), which are widely employed as ligands in organometallic chemistry and catalysis. The solubility of this salt in various organic solvents is a critical parameter for its synthesis, purification, and subsequent use in catalytic reactions. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway.

Solubility Data

Quantitative solubility data for this compound chloride in a range of organic solvents is not extensively reported in the literature. However, qualitative solubility can be inferred from documented synthesis and purification procedures. The following table summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility | Inference Source |

| Water | Slightly soluble | Product information indicates slight solubility in water. |

| Isopropanol | Soluble (especially when heated) | Used as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[1] |

| Acetonitrile | Soluble (especially when heated) | Mentioned as a solvent for dissolution before precipitation with diethyl ether.[2] |

| Dichloromethane | Soluble | Used for extraction of related imidazolium salts, suggesting likely solubility.[1] |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in one of the synthesis steps of the parent diamine.[2] |

| Ethyl Acetate | Poorly soluble / Insoluble | Used as a wash solvent during purification, indicating low solubility.[1] |

| Diethyl Ether | Poorly soluble / Insoluble | Used as a wash solvent and to induce precipitation, indicating low solubility.[2] |

Experimental Protocols

Given the lack of standardized quantitative data, researchers may need to determine the solubility of this compound chloride in specific solvents for their applications. Below is a general experimental protocol for determining the solubility of a solid ionic liquid precursor in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound chloride in a given organic solvent at a specific temperature.

Materials:

-

This compound chloride (solid)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound chloride to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the withdrawn aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered aliquot.

-

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound chloride in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Alternatively, the solvent from the filtered aliquot can be evaporated under reduced pressure, and the mass of the remaining solid can be determined gravimetrically.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Synthesis Workflow

The synthesis of this compound chloride is a multi-step process that is crucial for understanding its properties and potential impurities. The following diagram illustrates a common synthetic route.

Figure 1. Synthetic workflow for this compound chloride.

References

An In-Depth Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 1,3-dimesityl-1H-imidazol-3-ium, a key precursor to N-heterocyclic carbenes (NHCs) utilized in catalysis and of interest to the field of drug development.

Core Molecular Data

The fundamental molecular properties of the this compound cation and its common salt forms are summarized below. These salts are the typical precursors for the generation of the corresponding N-heterocyclic carbene.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound (cation) | C₂₁H₂₆N₂²⁺ | 306.40 |

| This compound chloride | C₂₁H₂₅ClN₂ | 340.88[1][2] |

| This compound hydrogen carbonate | C₂₂H₂₆N₂O₃ | 366.46[3] |

Synthesis and Experimental Protocols

The synthesis of this compound salts is a critical step in the generation of N-heterocyclic carbene ligands, which have broad applications in catalysis. A general and widely adopted synthetic route for 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) is detailed below.[4]

Objective: To synthesize 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.

Materials:

-

2,4,6-trimethylaniline

-

Glyoxal (40% solution in water)

-

Formaldehyde (37% solution in water)

-

Ammonium chloride

-

Hydrochloric acid

-

Methanol

-

Dichloromethane

-

Sodium bicarbonate

-

Diethyl ether

Experimental Procedure:

-

Formation of the Diimine: A mixture of 2,4,6-trimethylaniline and a 40% aqueous solution of glyoxal is stirred in methanol at room temperature. The resulting diimine precipitate is then collected by filtration.

-

Cyclization: The prepared diimine is dissolved in a suitable solvent, and the solution is cooled. Formaldehyde (37% aqueous solution) and a solution of ammonium chloride in water are added sequentially. The mixture is then heated.

-

Acidification and Precipitation: After the cyclization reaction, the mixture is cooled, and hydrochloric acid is added, leading to the precipitation of the crude this compound chloride. The precipitate is collected by filtration.

-

Purification: The crude product is dissolved in dichloromethane, and sodium bicarbonate is added to neutralize any remaining acid. The mixture is stirred until gas evolution ceases. The solid is filtered off, and the product is precipitated from the filtrate by the addition of diethyl ether.

-

Final Product: The resulting off-white powder is collected by filtration, washed with diethyl ether, and dried under vacuum to yield pure 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.[4]

Characterization: The final product can be characterized using techniques such as ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.[4][5]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound chloride.

Caption: Synthesis workflow for this compound chloride.

Applications in Research and Drug Development

This compound salts are primarily valued as precursors to N-heterocyclic carbenes (NHCs). These NHCs are highly effective ligands for transition metals, forming stable complexes that catalyze a wide range of organic transformations. Their stability and catalytic activity make them relevant in the synthesis of complex molecules, including active pharmaceutical ingredients.

While the imidazolium salt itself is not typically the active species, its role as a precursor to catalytically active NHCs is of significant interest in drug discovery and development for the efficient synthesis of novel chemical entities.

References

- 1. 141556-45-8|this compound chloride|BLD Pharm [bldpharm.com]

- 2. Synthonix, Inc > 141556-45-8 | this compound chloride [synthonix.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 5. Structural and spectroscopic characterization of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Heterocyclic Carbenes: A Comprehensive Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-heterocyclic carbenes (NHCs) have emerged from chemical curiosities to indispensable tools in modern synthetic chemistry. Their unique electronic and steric properties have established them as a versatile class of ligands for transition metal catalysis and as potent organocatalysts. This in-depth technical guide provides a thorough overview of the core aspects of NHCs, including their synthesis, properties, and applications, with a focus on practical utility for researchers in academia and industry.

Introduction to N-Heterocyclic Carbenes

First isolated and characterized in 1991, N-heterocyclic carbenes are persistent carbenes, meaning they possess a neutral, divalent carbon atom with a six-electron valence shell, yet exhibit remarkable stability.[1] This stability is primarily attributed to the electronic effects of the adjacent nitrogen atoms within the heterocyclic ring. The nitrogen atoms stabilize the carbene center through both σ-electron withdrawal and π-electron donation, creating a singlet state carbene with a significant singlet-triplet energy gap.[2][3]

The general structure of an NHC features a carbene carbon atom positioned between two nitrogen atoms within a heterocyclic framework, most commonly an imidazolium or imidazolinium ring. The substituents on the nitrogen atoms (often bulky groups like mesityl or diisopropylphenyl) provide steric shielding, further enhancing the stability of the carbene and allowing for fine-tuning of its catalytic activity.[2]

Synthesis of N-Heterocyclic Carbenes and their Metal Complexes

The synthesis of NHCs typically begins with the preparation of their corresponding azolium salt precursors. These salts can then be deprotonated to generate the free carbene, which can be used in situ or isolated.

Synthesis of Azolium Salts

A common route to imidazolium salts, the precursors for many widely used NHCs, involves the condensation of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chloride source like chlorotrimethylsilane.[4]

Generation of Free NHCs and Formation of NHC-Metal Complexes

Free NHCs are most frequently prepared via the deprotonation of the corresponding azolium salts using a strong base.[2] Once generated, the free NHC can be reacted with a suitable metal precursor to form the desired NHC-metal complex. Several methods are employed for the synthesis of NHC-metal complexes:

-

Reaction with a preformed free NHC: The isolated free carbene is directly reacted with a metal precursor.

-

In situ generation: The NHC is generated in the presence of the metal precursor by adding a base to the azolium salt.

-

Transmetalation: An NHC-silver complex, which is readily prepared, can transfer the NHC ligand to other metals, such as palladium. This method is advantageous as it avoids the use of strong bases.[5]

Physicochemical Properties of N-Heterocyclic Carbenes

The utility of NHCs in catalysis is a direct consequence of their unique electronic and steric properties.

Electronic Properties

NHCs are strong σ-donating ligands, more so than many phosphines.[5] This strong σ-donation stabilizes metal centers in various oxidation states. The electronic properties can be quantified using parameters like the Tolman Electronic Parameter (TEP), which is determined by measuring the CO stretching frequency in a metal-carbonyl complex containing the NHC ligand.[6][7] The pKa of the conjugate acid of an NHC is another important indicator of its electron-donating ability.

Steric Properties

The steric bulk of NHCs, primarily dictated by the N-substituents, plays a crucial role in their catalytic activity by influencing the coordination environment of the metal center. This steric hindrance can promote reductive elimination and prevent catalyst decomposition pathways. The steric demand of an NHC is often quantified by its percent buried volume (%Vbur), which represents the percentage of the space around the metal center that is occupied by the ligand.[8]

Data Presentation: Quantitative Properties of Common NHCs

The following tables summarize key quantitative data for a selection of commonly used N-heterocyclic carbenes.

| NHC Precursor | pKa in Water | Tolman Electronic Parameter (TEP, cm⁻¹) | Percent Buried Volume (%Vbur) |

| IMes·HCl | ~21-24 | 2051.1 | 38.6 |

| SIMes·HCl | ~21-24 | 2050.5 | 37.1 |

| IPr·HCl | ~21-24 | 2050.8 | 46.5 |

| SIPr·HCl | ~21-24 | 2049.4 | 45.4 |

| IAd·HCl | ~21-24 | 2049.2 | 34.6 |

Note: pKa values are approximate ranges reported in the literature. TEP and %Vbur values are representative and can vary slightly depending on the method of determination.

| Catalytic Reaction | Catalyst | Substrates | TON | TOF (h⁻¹) |

| Suzuki-Miyaura Coupling | Pd-NHC@Eu-BCI | Bromobenzene, Phenylboronic acid | 374 | 62.3 |

| Carbonylative Suzuki-Miyaura Coupling | Palladacycle | Aryl iodides, Arylboronic acids | 10⁶ - 10⁷ | 10⁵ - 10⁶ |

Experimental Protocols

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This protocol is adapted from a reported high-yield synthesis.[4]

Materials:

-

1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

-

Paraformaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene in ethyl acetate (7-10 mL per mmol of diazabutadiene).

-

Add paraformaldehyde (1.0 equivalent) and chlorotrimethylsilane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 70 °C and stir for the time specified in the literature (typically several hours).

-

Upon completion, the product will precipitate from the solution.

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the solid with cold ethyl acetate and dry under vacuum to yield IPr·HCl as a white to off-white solid.

NHC-Palladium Catalyzed Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an in-situ generated NHC-palladium catalyst.

Materials:

-

IPr·HCl (or another NHC precursor)

-

Palladium(II) acetate (Pd(OAc)₂)

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add IPr·HCl (typically 1-5 mol%), Pd(OAc)₂ (typically 0.5-2.5 mol%), and K₂CO₃ (2.0 equivalents).

-

Add 4-bromoanisole (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

-

Add degassed toluene and water (e.g., a 10:1 mixture).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations of Key Concepts

General Workflow for NHC-Metal Complex Synthesis

Caption: General workflow for the synthesis of NHC-metal complexes.

Catalytic Cycle of NHC-Palladium Catalyzed Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanism of NHC-Catalyzed Benzoin Condensation

Caption: Mechanism of the NHC-catalyzed benzoin condensation.

Factors Influencing NHC Stability and Activity

Caption: Key factors influencing the stability and catalytic activity of NHCs.

References

- 1. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,3-Dimesityl-1H-imidazol-3-ium as a Precursor for N-Heterocyclic Carbenes (NHCs)

For Researchers, Scientists, and Drug Development Professionals

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and tunable steric bulk allow them to form highly stable and active complexes with a wide range of transition metals, often outperforming traditional phosphine ligands.[1][2] Among the most widely utilized NHCs is IMes (1,3-dimesitylimidazol-2-ylidene), a sterically hindered and electron-rich ligand. The gateway to this powerful catalyst component is its air-stable precursor, the 1,3-dimesityl-1H-imidazol-3-ium salt.

This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound salts, serving as a critical resource for professionals in chemical research and drug development.

Synthesis of the NHC Precursor: this compound Chloride (IMes·HCl)

The preparation of this compound chloride (IMes·HCl) is a well-established, multi-step process that begins with readily available starting materials.[3][4] The most common route involves the initial formation of a diimine intermediate, followed by cyclization.

Logical Workflow for Synthesis

Caption: Synthesis workflow for IMes·HCl.

Experimental Protocol: Synthesis of IMes·HCl

This protocol is adapted from an optimized, high-yield procedure.[3]

Step 1: Synthesis of 1,4-Dimesityl-1,4-diazabutadiene

-

Reaction Setup: To a round-bottom flask, add methanol (500 mL), 2,4,6-trimethylaniline (97 mL, 689 mmol), and formic acid (1 mL).[4]

-

Addition of Glyoxal: Slowly add a 40 wt% aqueous solution of glyoxal (38.8 mL, 313.5 mmol) to the stirred solution.

-

Reaction: Allow the mixture to stir at room temperature for 3 hours. A yellow precipitate will form.

-

Isolation: Collect the yellow solid by filtration, wash with cold methanol, and dry in vacuo to yield the diimine intermediate. A typical yield is around 91%.[4]

Step 2: Synthesis of this compound Chloride

-

Reaction Setup: In a large round-bottom flask, dissolve the diimine intermediate (100 g, 342 mmol) in ethyl acetate (2000 mL). Cool the solution to 0 °C.[3][4]

-

Reagent Addition: In a separate flask, prepare a solution of paraformaldehyde (13.35 g, 445 mmol) and chlorotrimethylsilane (TMSCl). Alternatively, a solution of HCl in dioxane can be used.[4] Add this solution to the cooled diimine mixture.

-

Reaction & Precipitation: Stir the reaction mixture for approximately 2.5 hours. The product will precipitate as a beige or off-white solid.

-

Isolation and Purification: Collect the precipitate by filtration. To purify, dissolve the solid in dichloromethane, add sodium bicarbonate to neutralize any excess acid, stir for 1 hour, filter, and remove the solvent in vacuo. The final product is obtained as a white microcrystalline powder. Typical yields for this step are reported to be between 69% and 85%.[3][5]

Generation of the Free Carbene: 1,3-Dimesitylimidazol-2-ylidene (IMes)

The active NHC species is generated by the deprotonation of the imidazolium salt at the C2 position. This is typically performed in situ just before its use in a catalytic reaction, as the free carbene can be sensitive to air and moisture, although IMes is considered a relatively stable carbene.[6][7]

Deprotonation Pathway

Caption: Generation of the IMes free carbene.

Experimental Protocol: In Situ Generation of IMes

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound chloride salt.

-

Solvent: Add a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene.

-

Base Addition: Add a strong base, such as potassium tert-butoxide (KOt-Bu) or potassium bis(trimethylsilyl)amide (KHMDS) (1.0-1.1 equivalents), at room temperature or 0 °C.[8]

-

Formation: Stir the mixture for 15-30 minutes. The formation of the free carbene can often be observed by a change in color or the dissolution of the starting materials. The resulting solution/suspension containing the free IMes carbene is ready for use in subsequent reactions.

Physicochemical and Spectroscopic Data

Accurate characterization of the precursor salt is crucial for ensuring purity and successful carbene generation.

Table 1: Physicochemical Properties

| Property | This compound Cation | 1,3-Dimesitylimidazol-2-ylidene (IMes) |

| Molecular Formula | C₂₁H₂₅N₂⁺ | C₂₁H₂₄N₂ |

| Molecular Weight | 305.44 g/mol | 304.43 g/mol [9] |

| Appearance | White to off-white crystalline solid | White to pale yellow powder |

| Melting Point | Varies with counter-ion (Chloride: >300 °C) | ~140 °C |

| CAS Number | Not applicable (cation) | 141556-42-5[9] |

Table 2: Spectroscopic Data for IMes·HCl

| Spectroscopy | Characteristic Signal | Description |

| ¹H NMR (CDCl₃) | δ ~9.0-10.5 ppm | Singlet, corresponds to the acidic C2-H proton. This peak disappears upon deprotonation to form the carbene. |

| δ ~7.0 ppm | Singlet, aromatic protons of the mesityl groups. | |

| δ ~2.3 ppm | Singlet, methyl protons on the mesityl groups. | |

| ¹³C NMR (CDCl₃) | δ ~135-140 ppm | Corresponds to the C2 carbon of the imidazolium ring. This signal shifts significantly downfield in the free carbene. |

Applications in Catalysis

The IMes ligand, generated from its imidazolium precursor, is a cornerstone of modern homogeneous catalysis. Its steric bulk provides stability to the metal center, while its strong electron-donating nature promotes key steps in catalytic cycles like oxidative addition.

Key Catalytic Reactions

-

Olefin Metathesis: IMes is a key ligand in second-generation Grubbs and Hoveyda-Grubbs catalysts, lending high activity and stability for ring-closing, ring-opening, and cross-metathesis reactions.[10]

-

Cross-Coupling Reactions: Palladium-IMes complexes are highly effective catalysts for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, particularly with challenging substrates like aryl chlorides.[1]

-

C-H Activation: The electron-rich nature of IMes facilitates C-H bond activation, enabling novel synthetic transformations.[11]

-

Organocatalysis: The free IMes carbene can act as a nucleophilic organocatalyst in reactions such as the benzoin condensation and Stetter reaction.[12]

Illustrative Catalytic Cycle: Pd-Catalyzed Suzuki Coupling

Caption: Simplified Suzuki cross-coupling cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Catalyst Pre-formation/In Situ Generation: In a Schlenk flask under argon, combine Pd(OAc)₂ (2 mol%), this compound chloride (4 mol%), and a strong base like Cs₂CO₃ or K₃PO₄ (2 equivalents). Add a dry solvent like DMAc or toluene. Stir for 10-15 minutes.

-

Reagent Addition: Add the aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents) to the flask.

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography. High yields (often >90%) are typical for these reactions.[1]

Conclusion

This compound chloride is more than just a chemical reagent; it is an essential gateway to one of the most powerful and versatile ligands in modern chemistry. Its straightforward, scalable synthesis and its stability make it an indispensable precursor for generating the IMes N-heterocyclic carbene. For researchers in academia and industry, particularly in the field of drug development where efficient and robust catalytic methods are paramount, a thorough understanding of this precursor is fundamental to innovation and success.

References

- 1. baranlab.org [baranlab.org]

- 2. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]

- 4. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 7. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Highly Stable 1,3-Diaryl-1H-1,2,3-triazol-5-ylidenes and their Applications in Ruthenium-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Dimesitylimidazol-2-ylidene | C21H24N2 | CID 11123757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

The Electronic Landscape of IMes Ligands: A Technical Guide for Researchers

An In-depth Exploration of the Core Electronic Properties of 1,3-Dimesitylimidazol-2-ylidene Ligands for Researchers, Scientists, and Drug Development Professionals.

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. Among them, IMes (1,3-dimesitylimidazol-2-ylidene) has become a ubiquitous ancillary ligand, driving advancements in cross-coupling reactions, metathesis, and beyond. A profound understanding of the electronic characteristics of IMes is paramount for the rational design of catalysts and the development of novel therapeutics. This technical guide provides a comprehensive overview of the key electronic parameters of IMes ligands, detailed experimental and computational methodologies for their determination, and visual representations of their role in catalytic processes.

Data Presentation: Quantifying the Electronic Influence of IMes

The electronic donating strength of a ligand is a critical factor influencing the reactivity and stability of the resulting metal complex. Several parameters have been developed to quantify this property. Below is a summary of key electronic data for IMes and related NHC ligands.

| Ligand | Tolman Electronic Parameter (TEP) (νCO in cm⁻¹) | Metal-Carbene Bond Dissociation Energy (BDE) (kcal/mol) | Natural Charge on Carbene Carbon (e) | Natural Charge on Metal (e) |

| IMes | 2057.7 (calculated)[1] | ~50-80 (estimated for related M-NHC bonds)[2] | Varies with metal and complex, typically slightly positive | Varies, often slightly negative due to strong σ-donation[3] |

| SIMes | 2057.7 (calculated)[1] | Similar to IMes | Similar to IMes | Similar to IMes |

| IPr | 2051.5 | Similar to IMes[2] | Similar to IMes | Similar to IMes |

| ICy | 2049.6 | Not readily available | Not readily available | Not readily available |

| IAd | 2049.5 | Not readily available | Not readily available | Not readily available |

| PCy₃ | 2056.4 | Not readily available | Not applicable | Not applicable |

| PPh₃ | 2068.9 | Not readily available | Not applicable | Not applicable |

Note: TEP values are for Ni(CO)₃(L) complexes. Lower TEP values indicate stronger electron donation.[4] BDE and NBO charge values are highly dependent on the specific metal center, its oxidation state, and the overall coordination sphere. The values presented are indicative ranges based on available literature for related complexes.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to elucidate the electronic properties of IMes ligands.

Tolman Electronic Parameter (TEP) Determination

The TEP is an experimentally derived measure of a ligand's electron-donating ability.[4] It is determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) of a metal carbonyl complex, typically [LNi(CO)₃], using infrared (IR) spectroscopy.[4] Stronger electron-donating ligands lead to increased electron density on the metal center, which results in greater π-backbonding into the CO anti-bonding orbitals. This weakens the C-O bond and lowers its stretching frequency.[4]

Experimental Protocol:

-

Synthesis of the [IMesNi(CO)₃] complex: The complex is typically prepared by reacting tetracarbonylnickel(0), Ni(CO)₄, with the IMes ligand or its precursor, IMes·HCl, in a suitable solvent like THF or toluene under an inert atmosphere. The reaction often proceeds at room temperature or with gentle heating.

-

Purification: The resulting complex is purified by crystallization or chromatography to remove any unreacted starting materials or byproducts.

-

IR Spectroscopy: A solution of the purified [IMesNi(CO)₃] complex in a non-polar solvent (e.g., hexane or cyclohexane) is prepared. The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching band is identified. This value represents the TEP for the IMes ligand.

An alternative and often more convenient method involves the use of iridium complexes of the type [(NHC)Ir(CO)₂Cl].[5] An excellent linear correlation exists between the average carbonyl stretching frequencies in these iridium complexes and the TEP values derived from the nickel system, making them a reliable proxy.[5]

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method used to study charge distribution, orbital interactions, and bonding in molecules. It provides a quantitative picture of the electron donation from the ligand to the metal.

Computational Protocol:

-

Geometry Optimization: The three-dimensional structure of the IMes-metal complex of interest is first optimized using a suitable level of theory, typically Density Functional Theory (DFT) with a functional such as B3LYP or PBE0 and an appropriate basis set (e.g., 6-31G(d,p) for main group elements and a larger basis set with effective core potentials for the metal). This calculation is usually performed using software packages like Gaussian or ORCA.

-

NBO Calculation: Following the geometry optimization, a single-point energy calculation is performed with the POP=NBO keyword in the input file.

-

Analysis of Output: The output file provides detailed information, including the natural charges on each atom and the composition of the natural bond orbitals. Key parameters to analyze are the natural charge on the carbene carbon of the IMes ligand and the metal center. A significant negative charge on the metal and a corresponding positive charge delocalized over the ligand are indicative of strong σ-donation from the IMes ligand. The analysis also reveals the donor-acceptor interactions between the filled lone pair orbital of the carbene carbon and the vacant orbitals of the metal.

Bond Dissociation Energy (BDE) Calculation

The BDE of the metal-IMes bond is a measure of its strength and can be determined computationally.

Computational Protocol:

-

Energy Calculations: The electronic energies of the optimized IMes-metal complex, the free IMes ligand radical, and the metal fragment in their ground electronic states are calculated at a high level of theory (e.g., DFT or coupled-cluster methods like CCSD(T)).

-

BDE Calculation: The BDE is then calculated as the difference between the sum of the energies of the fragments and the energy of the complex: BDE = E(IMes•) + E(Metal fragment) - E(IMes-Metal complex)

-

Zero-Point Energy (ZPE) Correction: For more accurate results, zero-point vibrational energy corrections are typically included in the calculation.

Experimentally, BDEs can be estimated using techniques like collision-induced dissociation (CID) in mass spectrometry, though these methods can be complex and may not always be straightforward to apply.[2]

Visualizing the Role of IMes in Chemical Processes

Graphviz diagrams can be used to illustrate the logical flow of synthetic procedures and the cyclic nature of catalytic reactions where IMes ligands are crucial.

Caption: General workflow for the synthesis of an IMes-metal complex.

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The electronic properties of IMes ligands are central to their success in a wide array of chemical transformations. Through a combination of spectroscopic and computational methods, a detailed understanding of their strong σ-donating character has been established. The quantitative data and methodologies presented in this guide offer a foundational resource for researchers aiming to leverage the unique electronic features of IMes in the design of next-generation catalysts and therapeutics. The continued exploration of these properties will undoubtedly unlock new frontiers in organometallic chemistry and its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Heterobimetallic Complexes That Point to When Bond Dissociation Energies Deviate from Computational Expectations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Cation: A Literature Review on the Discovery of Imidazolium Salts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium salts, a class of heterocyclic organic compounds, represent a cornerstone of modern chemistry. Their unique properties, including high thermal stability, tunable solubility, and the ability to act as precursors to N-heterocyclic carbenes (NHCs), have established them as vital components in fields ranging from catalysis and materials science to pharmacology. The journey of these salts from a laboratory curiosity to a versatile chemical tool is a story of foundational organic synthesis and innovative adaptation. This technical guide provides a detailed review of the key discoveries and methodologies that marked the genesis of imidazolium salts, focusing on the initial synthesis of the imidazole core and the subsequent development of quaternization techniques to form the charged species.

The Foundational Step: Synthesis of the Imidazole Ring

The story of imidazolium salts begins with the discovery of their parent heterocycle, imidazole. The first documented synthesis of the imidazole ring system was reported by the German chemist Heinrich Debus in 1858.[1][2] This reaction, now known as the Debus-Radziszewski imidazole synthesis, is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole core.[3][4][5] This method proved to be robust and is still used commercially for the production of various imidazoles.[1][3][5]

A crucial modification to this method was the replacement of ammonia with a primary amine, which directly yields N-substituted imidazoles.[1] This adaptation was a critical step toward the synthesis of the 1,3-disubstituted imidazolium salts that are prevalent today.

Key Experimental Protocol: The Debus-Radziszewski Imidazole Synthesis

While the original 1858 protocol is of historical interest, modern adaptations provide more reproducible results. A representative procedure is the synthesis of N,N'-disubstituted symmetric imidazolium salts, which often starts with the condensation of a 1,2-dicarbonyl, an aldehyde, and two equivalents of a primary amine.

Example Protocol for the Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl):

This one-pot procedure, adapted from later developments of the foundational synthesis, is highly efficient for generating NHC precursors.[6]

-

Reactant Preparation: A solution of glyoxal (40% in water, 1 equivalent) is added with vigorous stirring to a warmed (50°C) solution of 2,4,6-trimethylaniline (mesitylamine, 2 equivalents) and a catalytic amount of acetic acid in methanol.

-

Condensation: The mixture is stirred, often leading to a slightly exothermic reaction. The intermediate 1,4-diaryl-diazabutadiene begins to crystallize. The mixture is typically stirred for 10-12 hours at room temperature.

-

Cyclization: The intermediate diazabutadiene is then filtered and reacted with paraformaldehyde (1 equivalent) and a source for the chloride counter-ion, such as chlorotrimethylsilane (TMSCl), in a suitable solvent like ethyl acetate.

-

Product Isolation: The reaction is heated, typically to around 60-70°C, for several hours. Upon cooling, the imidazolium salt precipitates from the reaction mixture as a microcrystalline powder.

-